molecular formula C14H14N2O6S B3042361 2-{4-[(4-Nitrophenyl)methyl]pyridyl}ethyl hydroxysulfonate CAS No. 59168-27-3

2-{4-[(4-Nitrophenyl)methyl]pyridyl}ethyl hydroxysulfonate

Cat. No. B3042361
CAS RN: 59168-27-3
M. Wt: 338.34 g/mol
InChI Key: MLKVZOIIUYVOHC-UHFFFAOYSA-N
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Description

2-{4-[(4-Nitrophenyl)methyl]pyridyl}ethyl hydroxysulfonate, commonly known as NPEH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPEH is a sulfonated derivative of 4-nitrobenzyl alcohol, which is synthesized through a multi-step process. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of NPEH is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to the production of reactive oxygen species (ROS). ROS are known to induce apoptosis in cancer cells by damaging DNA and other cellular components. NPEH has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
NPEH has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and act as a fluorescent probe for the detection of metal ions in biological systems. Additionally, NPEH has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using NPEH in lab experiments include its ability to act as a fluorescent probe for the detection of metal ions in biological systems, its potential as an anticancer agent, and its ability to inhibit the activity of certain enzymes. However, there are also limitations to using NPEH in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of NPEH. One potential direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Additionally, further studies are needed to fully understand the biochemical and physiological effects of NPEH and to explore its potential applications in the treatment of oxidative stress-related diseases. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for NPEH to facilitate its use in scientific research.

Scientific Research Applications

NPEH has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. The compound has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, NPEH has been used as a tool for studying the structure and function of proteins.

properties

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]pyridin-1-ium-1-yl]ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c17-16(18)14-3-1-12(2-4-14)11-13-5-7-15(8-6-13)9-10-22-23(19,20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKVZOIIUYVOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=[N+](C=C2)CCOS(=O)(=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrobenzyl)-1-[2-(sulphonatooxy)ethyl]pyridinium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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